7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fused pyrido-pyrimidine ring system. The presence of amino and dione functional groups contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of barbituric acid derivatives with malononitrile and arylaldehydes under basic conditions, followed by cyclization to form the desired pyrido-pyrimidine scaffold . Another approach utilizes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. Photochemical methods using organic dyes like Na2 eosin Y have also been explored for their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido-pyrimidine compounds .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to nuclear proteins. This inhibition disrupts the DNA repair process, leading to genomic instability and cell death in cancer cells. The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but with a fused pyrano ring, this compound also exhibits biological activity as a PARP-1 inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its anti-inflammatory and anti-cancer properties.
Uniqueness
7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific amino and dione functional groups, which contribute to its distinct reactivity and biological activity. Its ability to inhibit PARP-1 with high potency sets it apart from other similar compounds.
Properties
CAS No. |
856595-19-2 |
---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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